molecular formula C11H17BO5 B3054249 [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid CAS No. 591249-50-2

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid

Cat. No. B3054249
CAS RN: 591249-50-2
M. Wt: 240.06 g/mol
InChI Key: BCMKFWFNEMRLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” is a type of boronic acid . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign nature .


Synthesis Analysis

Boronic acids, including “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborate) and halide or triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” is C11H17BO5 . This compound contains a boron atom bonded to two hydroxyl groups and one carbon-containing group .


Chemical Reactions Analysis

As mentioned earlier, “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” can participate in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid”:

Suzuki-Miyaura Coupling Reactions

The compound is widely used in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is essential in organic synthesis, particularly in the pharmaceutical industry for creating complex molecules. The boronic acid group in the compound reacts with halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds .

Sensing Applications

Boronic acids, including 4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid, are utilized in sensing applications due to their ability to form reversible covalent bonds with diols. This property is exploited in the development of sensors for detecting sugars, such as glucose, making them valuable in medical diagnostics and monitoring .

Bioconjugation and Drug Delivery

The compound is used in bioconjugation techniques, where it helps attach drugs or other molecules to biological targets. This application is crucial in drug delivery systems, where the boronic acid moiety can enhance the targeting and release of therapeutic agents within the body, improving the efficacy and reducing side effects .

Catalysis

4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid serves as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive choice for synthesizing complex organic molecules. This application is particularly relevant in the development of new materials and pharmaceuticals .

Polymer Chemistry

In polymer chemistry, boronic acids are used to create responsive materials. The compound can be incorporated into polymers to create materials that respond to environmental changes, such as pH or glucose levels. These smart materials have applications in drug delivery, tissue engineering, and biosensing .

Proteomics and Glycomics

The compound is employed in proteomics and glycomics for the selective capture and analysis of glycoproteins and other glycoconjugates. Its ability to bind to cis-diols makes it useful for isolating and studying these biomolecules, which are important in understanding various biological processes and diseases .

Electrophoresis

Boronic acids are used in electrophoresis techniques to separate glycated molecules. This application is significant in clinical diagnostics, where it helps in the analysis of glycosylated proteins and other biomolecules, providing insights into conditions like diabetes .

Material Science

In material science, 4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid is used to develop new materials with unique properties. Its incorporation into materials can enhance their mechanical, thermal, and chemical properties, making them suitable for various industrial applications .

These applications highlight the versatility and importance of 4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid in scientific research and industry. Each application leverages the unique chemical properties of the compound to advance knowledge and technology in various fields.

Selection of boron reagents for Suzuki–Miyaura coupling Boronic acids for sensing and other applications Catalytic protodeboronation of pinacol boronic esters

Safety and Hazards

Boronic acids, including “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid”, can be harmful if swallowed . They should be handled with care, and any contact with the skin or eyes should be avoided .

properties

IUPAC Name

[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKFWFNEMRLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)COCC)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437046
Record name [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

591249-50-2
Record name [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of 4-bromo-3,5-dimethoxybenzyl ethyl ether (440.0 g) in tetrahydrofuran (4.0 L) was added dropwise n-butyl lithium (1.6 M n-hexane solution, 1.1 L) at −60° C. After stirring for 15 minutes at the same temperature, trimethyl borate (249.3 g) was added. The temperature of the mixture was gradually elevated, followed by stirring for 1 hour under ice-cooling. To the mixture was added dropwise 10% aqueous sulfuric acid solution (835 g). The mixture was extracted with ethyl acetate and the organic layer was washed with water and saturated aqueous NaCl solution. After drying over magnesium sulfate, the solvent was removed in vacuo. The residue was dissolved in isopropyl ether with heating and cooled. The crystalline precipitates were collected by filtration and dried to yield 4-ethyoxymethyl-2,6-dimetoxyphenylboronic acid (312.9 g).
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
249.3 g
Type
reactant
Reaction Step Two
Quantity
835 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Reactant of Route 3
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Reactant of Route 6
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.